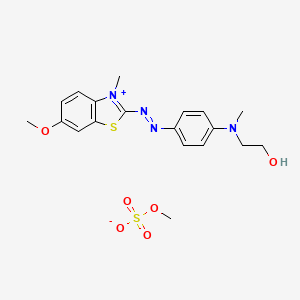
6-Chloro-6-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-6-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside involves several key steps:
Tritylation: Sucrose is reacted with a tritylating agent to protect the hydroxyl groups.
Acetylation: The tritylated product is then acetylated.
Detritylation: The acetylated product undergoes detritylation.
Isomerization: The resulting penta-acetate is isomerized.
Chlorination: The isomerized product is chlorinated.
Deacetylation: Finally, the chlorinated product is deacetylated to yield sucralose.
Industrial Production Methods
Industrial production of sucralose follows a similar synthetic route but is optimized for large-scale manufacturing. The process ensures high yield and purity of the final product, making it suitable for use in various food and beverage applications .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-6-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside undergoes several types of chemical reactions, including:
Substitution Reactions: Chlorine atoms in the compound can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of sucralose include:
Chlorinating Agents: Used in the chlorination step during synthesis.
Oxidizing and Reducing Agents: Used in various chemical transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups .
Aplicaciones Científicas De Investigación
6-Chloro-6-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of carbohydrate chemistry and synthetic methodologies.
Biology: Investigated for its effects on sweet taste receptors and metabolic pathways.
Medicine: Explored for potential therapeutic applications, including its impact on insulin secretion and glucose metabolism.
Industry: Widely used as a non-nutritive sweetener in food and beverages
Mecanismo De Acción
The mechanism of action of 6-Chloro-6-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside involves its interaction with sweet taste receptors (T1R2/T1R3) on enteroendocrine cells. This interaction leads to increased secretion of hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic peptide, which play roles in glucose metabolism and insulin secretion .
Comparación Con Compuestos Similares
Similar Compounds
Aspartame: Another high-intensity sweetener, but it is not as stable as sucralose under high temperatures and varying pH conditions.
Saccharin: Also a high-intensity sweetener, but it has a bitter aftertaste that sucralose lacks.
Stevia: A natural sweetener derived from the Stevia plant, but it has a different chemical structure and sweetness profile compared to sucralose
Uniqueness
6-Chloro-6-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside is unique due to its high sweetness intensity, stability under various conditions, and lack of a bitter aftertaste. These properties make it a preferred choice for use in a wide range of food and beverage products .
Propiedades
Número CAS |
55832-24-1 |
|---|---|
Fórmula molecular |
C12H20Cl2O9 |
Peso molecular |
379.18 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R,6R)-5-chloro-2-[(2S,3S,4S,5S)-5-(chloromethyl)-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C12H20Cl2O9/c13-1-4-7(17)10(20)12(3-16,22-4)23-11-9(19)8(18)6(14)5(2-15)21-11/h4-11,15-20H,1-3H2/t4-,5-,6+,7-,8+,9-,10+,11-,12+/m1/s1 |
Clave InChI |
CBVOUKZSNIOEJW-QBMZZYIRSA-N |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CCl)O)O)CO)O)O)Cl)O |
SMILES canónico |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CO)O)O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



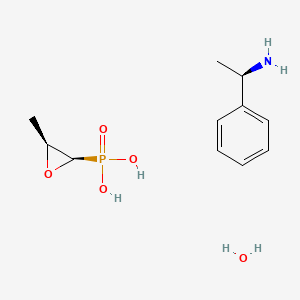
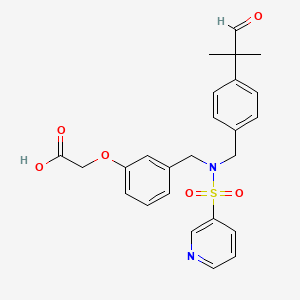

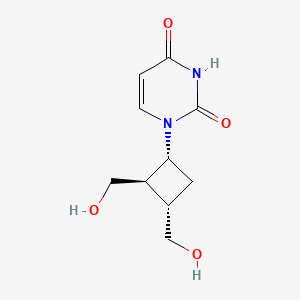
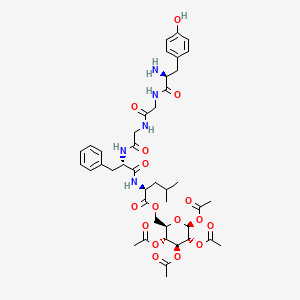
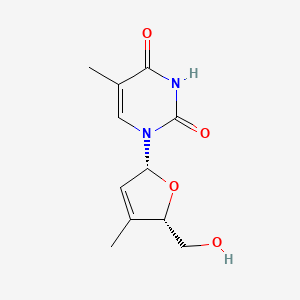
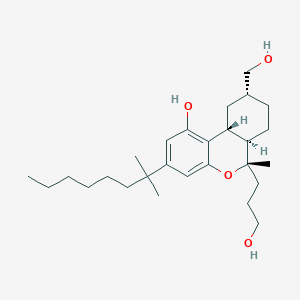
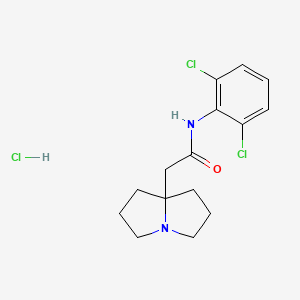

![3-(7,8,9-Trihydro-pyranno(2,3-g)indolyl)-N,N-dimethylmethylamine picrate [French]](/img/structure/B12782393.png)
